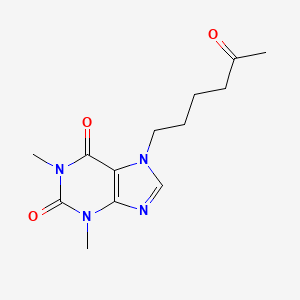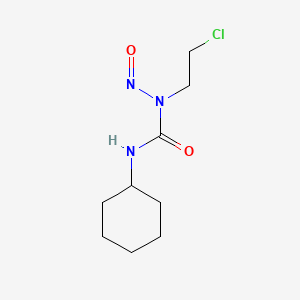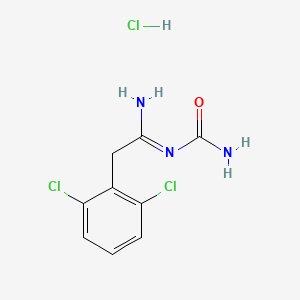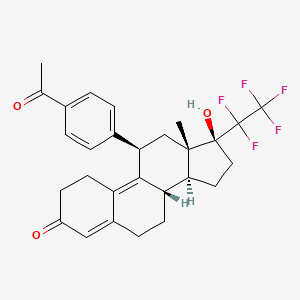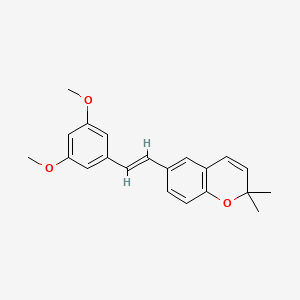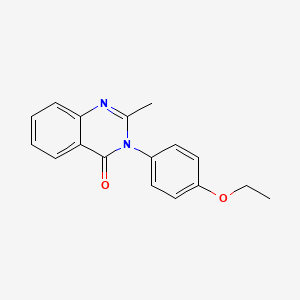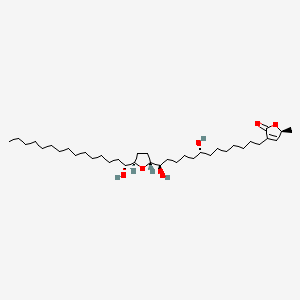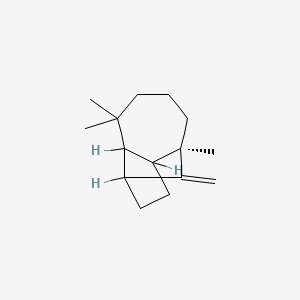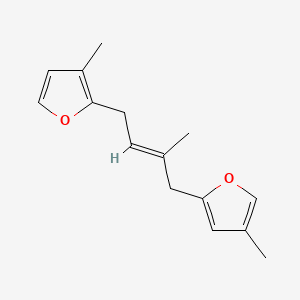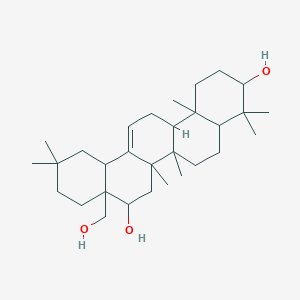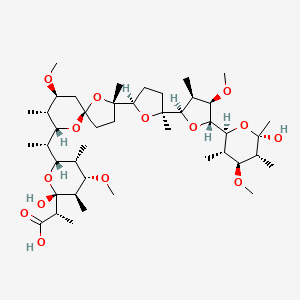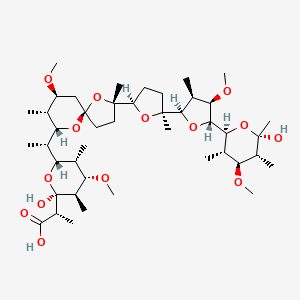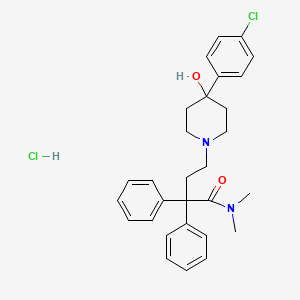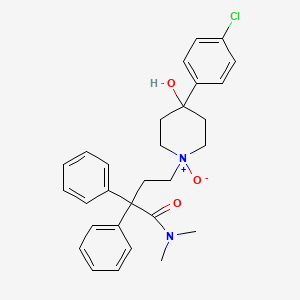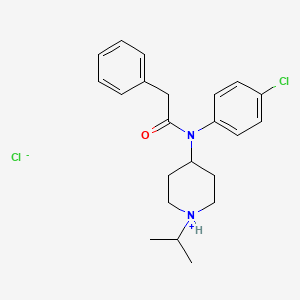
Lorcainide hydrochloride
Vue d'ensemble
Description
Lorcainide hydrochloride is a Class 1c antiarrhythmic agent . It is used to restore normal heart rhythm and conduction in patients with premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome . Lorcainide was developed by Janssen Pharmaceutica (Belgium) in 1968 under the commercial name Remivox .
Synthesis Analysis
The synthesis of Lorcainide starts by reducing the anil formed from the condensation of p-chloroaniline with N-carbethoxy-4-piperidone, with sodium borohydride (NaBH4). This is then acylated with phenacetyl chloride to produce amide 2. Selective hydrolysis with hydrobromic acid (HBr) followed by alkylation with isopropyl bromide completes the synthesis .Molecular Structure Analysis
The molecular formula of Lorcainide hydrochloride is C22H27ClN2O . The molar mass is 370.92 g·mol−1 . The IUPAC name is N-(4-chlorophenyl)-N-(1-isopropylpiperidin-4-yl)-2-phenylacetamide .Chemical Reactions Analysis
Lorcainide belongs to the class of organic compounds known as phenylacetamides .Physical And Chemical Properties Analysis
The molecular weight of Lorcainide hydrochloride is 407.38 .Applications De Recherche Scientifique
Treatment of Arrhythmia
- Application: Lorcainide is used to treat cardiac dysrhythmia, a heart rate disorder that manifests as an altered cardiac rhythm . This condition can result from various factors, including ischemia, hypoxia, pH disruptions, B adrenergic activation, drug interactions, or the presence of diseased tissue .
- Method of Application: Treatment aims to normalize cardiac rhythm by altering ion flow across the membrane. Antiarrhythmic agents like Lorcainide can reduce arrhythmia-related symptoms such as palpitations or syncope .
- Results: While these agents can be effective, they often have a narrow therapeutic index and can also be proarrhythmic .
Treatment of Wolff–Parkinson–White Syndrome
- Application: Wolff–Parkinson–White syndrome (WPW) is a pre-excitation syndrome in which individuals are predisposed to supraventricular tachyarrhythmias . Lorcainide is used to treat this condition .
- Method of Application: People with WPW have an extra or accessory atrioventricular conduction pathway that causes re-entry tachycardia . Lorcainide helps to manage this condition.
- Results: WPW is characterized by a short PR interval and a prolonged, slurred QRS complex . Lorcainide can help manage these symptoms.
Treatment of Premature Ventricular Contractions
- Application: Premature ventricular contractions (PVCs) are extra heartbeats that begin in one of your heart’s two lower pumping chambers (ventricles). These extra beats disrupt your regular heart rhythm, sometimes causing you to feel a fluttering or a skipped beat in your chest . Lorcainide is used to help restore normal heart rhythm in patients with PVCs .
- Method of Application: Lorcainide, as an antiarrhythmic agent, works by blocking certain electrical signals in the heart that can cause an irregular heartbeat .
- Results: Treatment with Lorcainide can help manage the symptoms of PVCs and restore a normal heart rhythm .
Treatment of Ventricular Tachycardia
- Application: Ventricular tachycardia is a fast, abnormal heart rate that begins in the lower chambers of the heart . It can cause symptoms such as dizziness, fainting, or, in severe cases, cardiac arrest . Lorcainide is used to treat this condition .
- Method of Application: Lorcainide works by blocking the fast sodium channels in the heart, which can help slow down the heart rate .
- Results: Lorcainide can help manage the symptoms of ventricular tachycardia and prevent complications such as cardiac arrest .
Treatment of Atrial Fibrillation
- Application: Atrial fibrillation is an irregular and often rapid heart rate that can increase your risk of strokes, heart failure and other heart-related complications . Lorcainide is used to help restore normal heart rhythm in patients with atrial fibrillation .
- Method of Application: Lorcainide, as an antiarrhythmic agent, works by blocking certain electrical signals in the heart that can cause an irregular heartbeat .
- Results: Treatment with Lorcainide can help manage the symptoms of atrial fibrillation and restore a normal heart rhythm .
Treatment of Supraventricular Tachycardia
- Application: Supraventricular tachycardia (SVT) is an abnormally fast heartbeat that originates somewhere above the lower chambers of the heart . It’s characterized by a rapid, irregular heartbeat that may cause symptoms such as palpitations, chest pain, or feeling faint . Lorcainide is used to treat this condition .
- Method of Application: Lorcainide works by blocking the fast sodium channels in the heart, which can help slow down the heart rate .
- Results: Lorcainide can help manage the symptoms of SVT and prevent complications such as cardiac arrest .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSWNBDCJVFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974434 | |
| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lorcainide hydrochloride | |
CAS RN |
58934-46-6 | |
| Record name | Lorcainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58934-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorcainide hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LORCAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1S98ONM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



